

# (2,4-Dichlorophenyl)methanesulfonyl chloride: A Comprehensive Technical Guide

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## Compound of Interest

**Compound Name:** (2,4-Dichlorophenyl)methanesulfonyl chloride

**Cat. No.:** B1268808

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This technical guide provides an in-depth overview of **(2,4-Dichlorophenyl)methanesulfonyl chloride**, a halogenated organosulfur compound of interest in synthetic and medicinal chemistry. This document covers its chemical identifiers, physical and chemical properties, plausible synthetic routes with detailed experimental protocols, and a summary of its known applications.

## Chemical Synonyms and Identifiers

**(2,4-Dichlorophenyl)methanesulfonyl chloride** is known by several names and is cataloged under various chemical identifiers. Accurate identification is crucial for procurement, safety, and regulatory compliance.

Identifier Type	Identifier
IUPAC Name	(2,4-dichlorophenyl)methanesulfonyl chloride
CAS Number	88691-50-3
PubChem CID	594471
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Cl <sub>3</sub> O <sub>2</sub> S
Molecular Weight	259.54 g/mol
Synonyms	2,4-Dichlorobenzylsulfonyl chloride
[(2,4-dichlorophenyl)methyl]sulfonyl chloride	
(2,4-Dichlorophenyl)-methanesulfonyl chloride	

## Physicochemical Properties

A summary of the key physical and chemical properties of **(2,4-Dichlorophenyl)methanesulfonyl chloride** is presented below. This data is essential for designing experimental conditions and for safety assessments.

Property	Value
Appearance	White to off-white solid
Purity	Typically ≥97%
Molecular Weight	259.54 g/mol <a href="#">[1]</a>

## Synthesis and Experimental Protocols

While a direct, detailed experimental protocol for the synthesis of **(2,4-Dichlorophenyl)methanesulfonyl chloride** is not readily available in published literature, a plausible multi-step synthetic pathway can be constructed based on established organic chemistry reactions for analogous compounds. The proposed pathway begins with the free-radical chlorination of 2,4-dichlorotoluene.

## Proposed Synthetic Pathway



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Caption: Proposed synthesis of **(2,4-Dichlorophenyl)methanesulfonyl chloride**.

### Step 1: Synthesis of 2,4-Dichlorobenzyl chloride from 2,4-Dichlorotoluene

This procedure is adapted from a patented method for the synthesis of 2,4-dichlorobenzyl chloride.

Materials:

- 2,4-Dichlorotoluene
- Azobisisobutyronitrile (AIBN)
- Triethanolamine
- Chlorine gas
- Graphite absorber for HCl gas

Procedure:

- Heat 16.1 g of 2,4-dichlorotoluene to 100°C and add it to a chlorination reaction vessel.
- Add 0.016 g of azobisisobutyronitrile and 0.012 g of triethanolamine as catalysts.
- Slowly introduce 8.17 g of chlorine gas under illumination.
- Concurrently, raise the temperature to 125°C and maintain the reaction for 3.5 hours to generate the 2,4-dichlorobenzyl chloride solution.

- Recover the evolved HCl gas using a graphite absorber.
- The resulting chlorinated liquid can be purified by vacuum rectification to obtain pure 2,4-dichlorobenzyl chloride.

## Step 2: Synthesis of (2,4-Dichlorophenyl)methanethiol from 2,4-Dichlorobenzyl chloride

This step involves the nucleophilic substitution of the benzylic chloride with a thiol group.

Materials:

- 2,4-Dichlorobenzyl chloride
- Sodium hydrosulfide (NaSH)
- Ethanol

Procedure:

- Dissolve 2,4-dichlorobenzyl chloride in ethanol in a round-bottom flask.
- Add a solution of sodium hydrosulfide in ethanol dropwise to the stirred solution at room temperature.
- After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Cool the mixture, pour it into water, and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2,4-Dichlorophenyl)methanethiol, which can be purified by vacuum distillation.

## Step 3: Synthesis of (2,4-Dichlorophenyl)methanesulfonyl chloride from (2,4-Dichlorophenyl)methanethiol

This final step involves the oxidative chlorination of the thiol to the desired sulfonyl chloride. This procedure is adapted from a general method for the oxidation of thiols.

Materials:

- (2,4-Dichlorophenyl)methanethiol
- Trichloroisocyanuric acid (TCCA)
- Acetonitrile
- Water
- Petroleum ether
- 1% HCl (aq)
- Anhydrous sodium sulfate

Procedure:

- Prepare a stirring solution of (2,4-Dichlorophenyl)methanethiol in a 4:1 mixture of acetonitrile and water in an ice bath.
- Add trichloroisocyanuric acid portion-wise, maintaining the temperature at or below 5°C.
- Continue stirring in the ice bath for 30 minutes after the addition is complete.
- Remove the precipitated cyanuric acid by filtration and wash it with ethyl acetate.
- Combine the filtrates and evaporate the solvent under reduced pressure, ensuring the bath temperature does not exceed 30°C to minimize hydrolysis.

- Dissolve the crude product in petroleum ether, wash with cold 1% aqueous HCl, and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to yield **(2,4-Dichlorophenyl)methanesulfonyl chloride** as a solid.

## Applications in Research and Drug Development

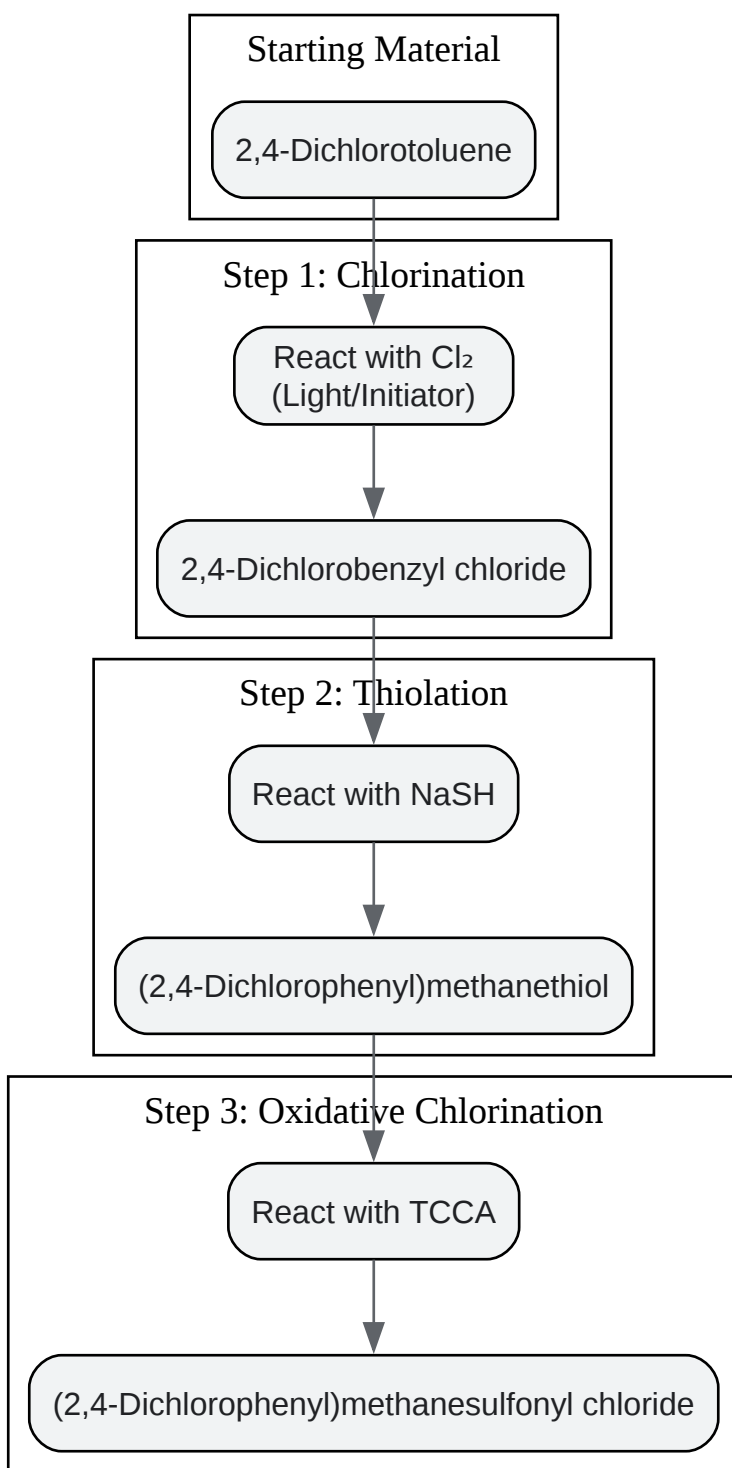
Sulfonyl chlorides are a class of organic compounds widely utilized as reactive intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their primary role is in the formation of sulfonamides and sulfonate esters, which are key functional groups in many biologically active molecules.

While specific signaling pathways directly modulated by **(2,4-Dichlorophenyl)methanesulfonyl chloride** are not extensively documented in public literature, its structural motifs are present in compounds with known biological activities. For instance, the 2,4-dichlorophenyl group is a common feature in many pesticides and pharmaceutical agents. The methanesulfonyl chloride moiety is a versatile functional group for introducing the sulfonyl group, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), is a widely used herbicide that functions as a synthetic auxin, leading to uncontrolled cell division in targeted weeds.<sup>[2]</sup> While **(2,4-Dichlorophenyl)methanesulfonyl chloride** does not share the same mechanism of action, the presence of the 2,4-dichlorophenyl ring suggests potential for biological activity and warrants further investigation in drug discovery and agrochemical research.

## Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis of **(2,4-Dichlorophenyl)methanesulfonyl chloride**.



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## References

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- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]
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